4-(tert-Butyl)-5-iodo-1-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(tert-Butyl)-5-iodo-1-methyl-1H-pyrazole is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a tert-butyl group at the 4-position, an iodine atom at the 5-position, and a methyl group at the 1-position of the pyrazole ring. These substituents confer unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)-5-iodo-1-methyl-1H-pyrazole typically involves the iodination of a preformed pyrazole ring. One common method involves the reaction of 4-(tert-butyl)-1-methyl-1H-pyrazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as recrystallization, column chromatography, or distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butyl)-5-iodo-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The iodine atom can participate in coupling reactions such as Suzuki or Sonogashira coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used in the presence of a suitable solvent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile, products like 4-(tert-butyl)-5-azido-1-methyl-1H-pyrazole or 4-(tert-butyl)-5-cyano-1-methyl-1H-pyrazole can be formed.
Coupling Products: Various biaryl or alkyne derivatives can be synthesized through coupling reactions.
Scientific Research Applications
4-(tert-Butyl)-5-iodo-1-methyl-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, especially in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a ligand in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(tert-Butyl)-5-iodo-1-methyl-1H-pyrazole depends on its specific application. In biological systems, it may act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites of the enzyme. The presence of the iodine atom and tert-butyl group can influence its binding affinity and specificity. The molecular targets and pathways involved can vary, but they often include key enzymes or receptors in metabolic or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-(tert-Butyl)-1-methyl-1H-pyrazole: Lacks the iodine atom, which affects its reactivity and applications.
5-Iodo-1-methyl-1H-pyrazole: Lacks the tert-butyl group, which influences its solubility and stability.
4-(tert-Butyl)-5-bromo-1-methyl-1H-pyrazole: Similar structure but with a bromine atom instead of iodine, leading to different reactivity.
Uniqueness
4-(tert-Butyl)-5-iodo-1-methyl-1H-pyrazole is unique due to the combination of the tert-butyl group and iodine atom, which confer distinct chemical properties. The tert-butyl group provides steric hindrance and hydrophobicity, while the iodine atom offers a site for further functionalization through substitution or coupling reactions. This combination makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research.
Properties
Molecular Formula |
C8H13IN2 |
---|---|
Molecular Weight |
264.11 g/mol |
IUPAC Name |
4-tert-butyl-5-iodo-1-methylpyrazole |
InChI |
InChI=1S/C8H13IN2/c1-8(2,3)6-5-10-11(4)7(6)9/h5H,1-4H3 |
InChI Key |
MNILTSWUBQCBCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(N(N=C1)C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.